molecular formula C23H24F2N6OS B4365126 2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365126
M. Wt: 470.5 g/mol
InChI Key: CFOXQAPYYJIVAL-UHFFFAOYSA-N
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Description

2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid or trifluoroacetic acid, depending on the desired regioselectivity . The process involves multiple steps, including the formation of intermediate enamines and subsequent cyclization to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety.

    Reduction: Reduction reactions can target the difluoromethyl group or the carbonyl functionalities.

    Substitution: The aromatic ring and the pyrazolo[1,5-a]pyrimidine core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability . The hydrazinecarbothioamide moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

  • 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

The uniqueness of 2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of a difluoromethyl group and a hydrazinecarbothioamide moiety, which confer enhanced biological activity and stability compared to similar compounds .

Properties

IUPAC Name

1-[[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-3-(2-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N6OS/c1-2-14-8-6-7-11-17(14)28-23(33)30-29-22(32)16-13-26-31-19(20(24)25)12-18(27-21(16)31)15-9-4-3-5-10-15/h3-11,13,18-20,27H,2,12H2,1H3,(H,29,32)(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOXQAPYYJIVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NNC(=O)C2=C3NC(CC(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-N-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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